N-Methyl-N-(3-pyridylmethyl)-2-butynamide
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Overview
Description
N-Methyl-N-(3-pyridylmethyl)-2-butynamide is an organic compound characterized by the presence of a pyridine ring, a methyl group, and a butynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-pyridylmethyl)-2-butynamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-pyridylmethylamine and 2-butynoic acid.
Amidation Reaction: The 3-pyridylmethylamine is reacted with 2-butynoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Methylation: The resulting amide is then methylated using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3-pyridylmethyl)-2-butynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the butynamide moiety.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
N-Methyl-N-(3-pyridylmethyl)-2-butynamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex organic molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine
The compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes. It may have applications in drug discovery and development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which N-Methyl-N-(3-pyridylmethyl)-2-butynamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the butynamide moiety can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(2-pyridylmethyl)-2-butynamide
- N-Methyl-N-(4-pyridylmethyl)-2-butynamide
- N-Methyl-N-(3-pyridylmethyl)-2-propynamide
Uniqueness
N-Methyl-N-(3-pyridylmethyl)-2-butynamide is unique due to the specific positioning of the pyridine ring and the butynamide moiety, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)but-2-ynamide |
InChI |
InChI=1S/C11H12N2O/c1-3-5-11(14)13(2)9-10-6-4-7-12-8-10/h4,6-8H,9H2,1-2H3 |
InChI Key |
VSZFQOOKBIBRKR-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N(C)CC1=CN=CC=C1 |
Origin of Product |
United States |
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